![molecular formula C7H8N4O2S B2357483 Ethyl 2-(2-azido-1,3-thiazol-4-yl)acetate CAS No. 2361634-07-1](/img/structure/B2357483.png)
Ethyl 2-(2-azido-1,3-thiazol-4-yl)acetate
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Overview
Description
Ethyl 2-(2-azido-1,3-thiazol-4-yl)acetate is a chemical compound that has been extensively studied in scientific research. This compound is a member of the thiazole family of compounds and has been shown to have a wide range of applications in various fields such as medicinal chemistry, biochemistry, and material science. The purpose of
Scientific Research Applications
Antioxidant Activity
Thiazole derivatives have been found to act as antioxidants . Antioxidants are substances that can prevent or slow damage to cells caused by free radicals, unstable molecules that the body produces as a reaction to environmental and other pressures.
Analgesic and Anti-inflammatory Activities
Thiazole derivatives have shown significant analgesic and anti-inflammatory activities . These compounds could potentially be used in the development of new drugs for pain and inflammation management .
Antimicrobial and Antifungal Activities
Thiazole derivatives have demonstrated antimicrobial and antifungal properties . They could be used in the development of new antimicrobial and antifungal agents, contributing to the fight against drug-resistant pathogens .
Antiviral Activity
Thiazole derivatives have been found to have antiviral properties . For instance, Ritonavir, an antiretroviral drug used in the treatment of HIV, contains a thiazole ring .
Diuretic and Anticonvulsant Activities
Thiazole derivatives have shown diuretic and anticonvulsant activities . These compounds could potentially be used in the treatment of conditions such as epilepsy and fluid retention .
Antitumor or Cytotoxic Activities
Thiazole derivatives have demonstrated antitumor and cytotoxic activities . They could potentially be used in the development of new anticancer drugs .
Mechanism of Action
Target of Action
Ethyl 2-(2-azido-1,3-thiazol-4-yl)acetate is a derivative of thiazole, a heterocyclic compound . Thiazoles are found in many biologically active compounds, such as antimicrobial, antifungal, antiviral, and antitumor drugs . The primary targets of thiazole derivatives are often enzymes or receptors involved in these biological processes .
Mode of Action
Thiazole derivatives are known to interact with their targets through various mechanisms, such as inhibiting enzyme activity or blocking receptor signaling . The specific interaction of Ethyl 2-(2-azido-1,3-thiazol-4-yl)acetate with its targets would depend on the specific structure of the compound and the nature of the target.
Biochemical Pathways
Thiazole derivatives can affect various biochemical pathways depending on their specific targets . For example, some thiazole derivatives have been found to inhibit the synthesis of certain proteins, thereby affecting the protein’s associated biochemical pathway . The specific pathways affected by Ethyl 2-(2-azido-1,3-thiazol-4-yl)acetate would depend on its specific targets and mode of action.
Result of Action
Based on the known biological activities of thiazole derivatives, it can be inferred that ethyl 2-(2-azido-1,3-thiazol-4-yl)acetate may have potential antimicrobial, antifungal, antiviral, or antitumor effects .
properties
IUPAC Name |
ethyl 2-(2-azido-1,3-thiazol-4-yl)acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N4O2S/c1-2-13-6(12)3-5-4-14-7(9-5)10-11-8/h4H,2-3H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QPJOTNWOMGPRMG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=CSC(=N1)N=[N+]=[N-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N4O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-(2-azido-1,3-thiazol-4-yl)acetate | |
CAS RN |
2361634-07-1 |
Source
|
Record name | ethyl 2-(2-azido-1,3-thiazol-4-yl)acetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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